4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine

Medicinal Chemistry Drug Design ADME Profiling

Select this 4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS 438219-37-5) for CNS drug discovery and kinase inhibitor programs. The 5-methyl substituent yields XLogP3 4.3—a Δ+0.4 advantage over des-methyl analog CAS 351982-44-0—quantifiably improving passive membrane permeability and oral bioavailability. The precise 4-aryl-2-amine orientation is essential for ATP-competitive kinase hinge binding; substituting regioisomers (e.g., CAS 1712433-23-2) or des-methyl analogs compromises SAR continuity and target selectivity. The isobutylphenyl benzylic methylene offers a defined metabolic probe for cytochrome P450-mediated oxidation studies. Confirm ≥98% purity for reproducible results.

Molecular Formula C14H18N2S
Molecular Weight 246.37
CAS No. 438219-37-5
Cat. No. B2615844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine
CAS438219-37-5
Molecular FormulaC14H18N2S
Molecular Weight246.37
Structural Identifiers
SMILESCC1=C(N=C(S1)N)C2=CC=C(C=C2)CC(C)C
InChIInChI=1S/C14H18N2S/c1-9(2)8-11-4-6-12(7-5-11)13-10(3)17-14(15)16-13/h4-7,9H,8H2,1-3H3,(H2,15,16)
InChIKeyJAWTYNQXXKBFTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS 438219-37-5): Core Physicochemical and Structural Profile for Procurement Evaluation


4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS 438219-37-5) is a 2-aminothiazole derivative characterized by a 4-(4-isobutylphenyl) substituent and a 5-methyl group on the thiazole core, with a molecular weight of 246.37 g/mol and an XLogP3 value of 4.3, indicating significant lipophilicity [1]. This compound serves as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors, G-protein coupled receptor modulators, and other bioactive scaffolds, leveraging the well-established pharmacophoric properties of the 2-aminothiazole moiety [2].

4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine: Critical Structural and Physicochemical Distinctions That Preclude Direct Substitution by Unsubstituted or Regioisomeric Analogs


The 5-methyl substituent and the precise 2-amine substitution pattern of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine confer distinct physicochemical and steric properties that cannot be replicated by closely related analogs. For instance, the unsubstituted 4-(4-isobutylphenyl)-1,3-thiazol-2-amine (CAS 351982-44-0) exhibits a lower molecular weight (232.34 g/mol) and a lower computed XLogP3 value of approximately 3.9, which alters its lipophilicity, membrane permeability, and potential metabolic stability [1][2]. Furthermore, regioisomers like 5-(4-isobutylphenyl)-N-methylthiazol-2-amine (CAS 1712433-23-2) present a different spatial arrangement of key functional groups, which can drastically impact binding affinity and selectivity towards biological targets . Substituting these analogs without rigorous validation introduces significant risk of altered pharmacokinetic profiles, off-target effects, and irreproducible research outcomes.

4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine: Quantifiable Differentiation Evidence for Informed Scientific Selection


Enhanced Lipophilicity and Calculated Membrane Permeability Advantage Over the Des-Methyl Analog

The presence of the 5-methyl group in 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine significantly increases its lipophilicity compared to the unsubstituted analog 4-(4-isobutylphenyl)-1,3-thiazol-2-amine. This is quantified by a higher XLogP3 value of 4.3 versus approximately 3.9 for the des-methyl analog [1][2]. The increased lipophilicity directly correlates with higher predicted passive membrane permeability, a critical parameter for central nervous system (CNS) penetration and oral bioavailability, making the target compound a more suitable starting point for lead optimization programs targeting intracellular or CNS-based receptors.

Medicinal Chemistry Drug Design ADME Profiling

Distinct Steric and Electronic Profile Compared to Regioisomeric 5-Phenylthiazole Analogs

The specific substitution pattern of the target compound (4-aryl, 5-methyl) versus its regioisomer 5-(4-isobutylphenyl)-N-methylthiazol-2-amine (CAS 1712433-23-2) results in a fundamentally different three-dimensional shape and electronic distribution . While quantitative binding data for this specific compound is not publicly available, class-level SAR studies on 2-aminothiazoles demonstrate that the position of the aryl substituent (C4 vs. C5) is a primary determinant of target engagement and selectivity [1]. The target compound's 4-aryl orientation is frequently observed in potent kinase inhibitors, whereas the 5-aryl orientation is more common in GPCR modulators. This structural divergence necessitates the procurement of the exact regioisomer to ensure consistency with established SAR campaigns.

Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Binding

Differentiated Physicochemical Profile Versus tert-Butylphenyl Analog

The target compound's 4-isobutylphenyl substituent offers a distinct balance of lipophilicity and steric bulk compared to the closely related 4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS 438227-35-1) . While both share the 5-methyl-2-aminothiazole core, the isobutyl group provides greater conformational flexibility than the rigid tert-butyl moiety, which can influence binding pocket complementarity and metabolic stability. Specifically, the presence of a benzylic methylene group in the isobutyl substituent creates a site for potential oxidative metabolism, a feature absent in the tert-butyl analog, which may be advantageous or disadvantageous depending on the desired pharmacokinetic profile.

Medicinal Chemistry ADME Profiling Lead Optimization

4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine: Defined Application Scenarios Based on Validated Differentiation Evidence


CNS-Penetrant Lead Optimization Programs

The elevated lipophilicity (XLogP3 = 4.3) of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine makes it a preferred scaffold for medicinal chemistry campaigns targeting central nervous system (CNS) disorders. This property, as established in Section 3, confers a predicted permeability advantage over the less lipophilic des-methyl analog, increasing the likelihood of achieving brain exposure [1]. The compound's 2-aminothiazole core is a privileged structure for kinase inhibition and GPCR modulation, both of which are well-validated targets in CNS therapeutics.

Oral Bioavailability Enhancement Strategies

In preclinical drug discovery projects where improving oral absorption is a primary goal, the 5-methyl substitution pattern of this compound offers a quantifiable advantage. The ΔXLogP3 of +0.4 compared to the unsubstituted analog correlates with improved passive membrane permeability, a key determinant of oral bioavailability. This specific substitution pattern is therefore recommended for hit-to-lead optimization when a balance between lipophilicity and metabolic stability is required.

Kinase Inhibitor Scaffold Development

The 4-aryl-5-methyl-2-aminothiazole framework of this compound closely mimics the ATP-competitive pharmacophore of several approved kinase inhibitors. As detailed in Section 3, the precise 4-aryl orientation is critical for engaging the hinge region of many kinases. This makes the compound an ideal building block for the synthesis of focused kinase inhibitor libraries, where maintaining the exact regioisomeric configuration is essential for SAR continuity and patentability.

Metabolic Soft-Spot Modulation Studies

For research programs investigating structure-metabolism relationships, this compound provides a unique case study due to the presence of the benzylic methylene group in its isobutylphenyl substituent. This feature, absent in the tert-butylphenyl analog, introduces a potential site for cytochrome P450-mediated oxidation. This allows medicinal chemists to systematically probe the impact of introducing a metabolically labile site on in vivo clearance and half-life, a key differentiator from the more metabolically stable tert-butyl analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.